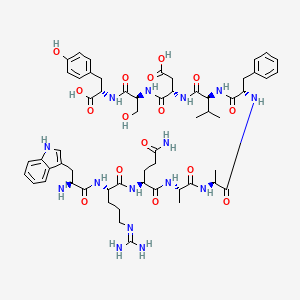
112163-49-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a peptide fragment of the β-Amyloid peptide, which is a primary component of amyloid plaques found in the brains of patients with Alzheimer’s disease . The β-Amyloid peptide is believed to play a crucial role in the pathogenesis of Alzheimer’s disease, making β-Amyloid (18-28) an important subject of study in neurodegenerative research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (18-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (18-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: β-Amyloid (18-28) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Applications De Recherche Scientifique
β-Amyloid (18-28) has several scientific research applications, including:
Neurodegenerative Disease Research: It is used to study the mechanisms of Alzheimer’s disease and to develop potential therapeutic interventions.
Biological Studies: The peptide is employed in experiments to understand its role in amyloid plaque formation and neurotoxicity.
Drug Development: β-Amyloid (18-28) serves as a target for screening compounds that can inhibit or modulate its aggregation.
Industrial Applications: The peptide is used in the development of diagnostic tools and assays for Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of β-Amyloid (18-28) involves its aggregation into amyloid fibrils, which are toxic to neurons. The peptide interacts with cellular membranes, leading to oxidative stress, inflammation, and ultimately cell death. The molecular targets include various receptors and enzymes involved in amyloid processing and clearance . Pathways such as the amyloid precursor protein (APP) processing pathway and the tau protein phosphorylation pathway are also implicated .
Comparaison Avec Des Composés Similaires
β-Amyloid (1-40): A longer fragment of the β-Amyloid peptide, also involved in Alzheimer’s disease.
β-Amyloid (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
β-Amyloid (25-35): A shorter fragment used in various neurotoxicity studies.
Uniqueness: β-Amyloid (18-28) is unique due to its specific sequence, which includes the amino acid residues VFFAEDVGSNK. This sequence is critical for its aggregation properties and its ability to induce neurotoxicity. Compared to other fragments, β-Amyloid (18-28) provides a specific model for studying the central region of the β-Amyloid peptide, which is crucial for understanding the overall behavior of amyloid plaques.
Propriétés
Numéro CAS |
112163-49-2 |
|---|---|
Formule moléculaire |
C₅₅H₈₁N₁₃O₁₈ |
Poids moléculaire |
1212.31 |
Séquence |
One Letter Code: VFFAEDVGSNK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)


![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)




